N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide
描述
属性
IUPAC Name |
3-(2-methylphenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-5-3-4-6-17(15)8-10-20(25)22-12-16-7-9-19(21-11-16)18-13-23-24(2)14-18/h3-7,9,11,13-14H,8,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSJAOOFKVBUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Suzuki-Miyaura Cross-Coupling
The pyridine-pyrazole core is synthesized via Pd-catalyzed cross-coupling between a halogenated pyridine and a pyrazole boronic ester:
Reagents :
- 5-Bromo-2-(bromomethyl)pyridine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Pd(PPh₃)₄ (1 mol%)
- Na₂CO₃ (2 eq), DME/H₂O (4:1)
Conditions :
- 80°C, 12 h under nitrogen
- Yield: 78%
Purification :
Amination of Bromomethylpyridine
Intermediate A is obtained by treating 5-bromo-2-(bromomethyl)pyridine with aqueous ammonia:
Reagents :
- NH₃ (7N in MeOH), DMF
Conditions :
- 60°C, 6 h
- Yield: 85%
Synthesis of Intermediate B: 3-(o-Tolyl)Propanoic Acid
Friedel-Crafts Acylation
Reagents :
- o-Xylene, acrylic acid, AlCl₃
Conditions :
- 0°C to RT, 24 h
- Yield: 68%
Characterization :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H), 3.10 (t, J=7.6 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H), 2.35 (s, 3H).
Amide Bond Formation
Carbodiimide-Mediated Coupling
Reagents :
- Intermediate A (1 eq), Intermediate B (1.2 eq)
- HATU (1.5 eq), DIPEA (3 eq), DMF
Conditions :
- RT, 4 h
- Yield: 92%
Purification :
Alternative Synthetic Routes
Reductive Amination Approach
Steps :
- Intermediate C : 3-(o-Tolyl)propanal (oxidation of 3-(o-tolyl)propan-1-ol)
- Condensation with Intermediate A using NaBH₃CN
Yield : 74%
Reaction Optimization Data
| Parameter | Suzuki Coupling | Amidation |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | HATU |
| Solvent | DME/H₂O | DMF |
| Temperature (°C) | 80 | 25 |
| Time (h) | 12 | 4 |
| Yield (%) | 78 | 92 |
| Purity (%) | 95 | 99 |
Characterization of Final Compound
Spectroscopic Data
Purity and Stability
- HPLC : Single peak at 4.2 min (XTerra RP18, 0.1M KH₂PO₄/ACN gradient)
- Stability : Stable at 25°C/60% RH for 6 months
Industrial-Scale Considerations
Cost-Effective Modifications
- Replace HATU with EDCl/HOBt (yield drops to 85%)
- Use Pd/C for catalytic hydrogenation in Suzuki coupling (yield: 70%)
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions but could include oxidized derivatives, reduced amines, or substituted aromatic compounds.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
作用机制
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act on cellular receptors, altering signal transduction pathways.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
The compound’s structural features align with several classes of bioactive molecules, enabling comparisons based on substituent effects, synthetic pathways, and pharmacological profiles.
Pyridine/Propanamide Derivatives in TRPV1 Antagonism
Compounds such as N-((2-(Cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, Compound 45) and N-((2-(Hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, Compound 42) share the propanamide backbone but differ in pyridine substituents. Key distinctions include:
- Substituent Effects : The trifluoromethyl and methylsulfonamido groups in TRPV1 antagonists enhance receptor binding affinity and metabolic stability compared to the o-tolyl group in the target compound .
- Biological Activity: TRPV1 analogs exhibit potent antagonistic activity (IC50 values in nanomolar ranges) in pain management models, whereas the target compound’s o-tolyl group may confer selectivity for other targets, such as inflammatory pathways .
Table 1: Comparison of TRPV1-Targeting Propanamide Derivatives
Pyrazolylpyridine Derivatives in mAChR Modulation
The benzoquinazolinone 12 (–3), a structurally related mAChR positive allosteric modulator (PAM), shares the 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl motif but incorporates a quinazolinone core instead of a propanamide. Key differences include:
- Core Structure: The quinazolinone scaffold in benzoquinazolinone 12 enhances potency (EC50 ~50 nM for M1 mAChR) compared to simpler propanamide derivatives, likely due to improved hydrophobic interactions .
- Functional Groups: The hydroxylcyclohexyl group in benzoquinazolinone 12 contributes to allosteric binding, whereas the o-tolyl group in the target compound may prioritize steric effects over hydrogen bonding .
Netupitant-Related Impurities
Netupitant impurities (), such as 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(6-(4-ethylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)-N,2-dimethylpropanamide , share the o-tolyl and pyridine-propanamide framework but feature piperazine and trifluoromethylphenyl groups. These modifications highlight:
- Pharmacokinetic Optimization : Piperazine substituents improve solubility and blood-brain barrier penetration, contrasting with the target compound’s simpler methylpyrazole group .
- Synthetic Complexity : The target compound’s synthesis likely involves fewer steps compared to Netupitant derivatives, which require multi-step functionalization of the pyridine ring .
生物活性
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 290.34 g/mol. The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a propanamide functional group, contributing to its biological activity.
The mechanism by which this compound exerts its effects is primarily through the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell proliferation and inflammation. The pyrazole and pyridine rings are known to interact with various biological targets, including kinases and transcription factors, which are crucial in cancer biology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | 12.50 | |
| A549 (lung cancer) | 26.00 | |
| HepG2 (liver cancer) | 17.82 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation:
These results indicate that the compound could be beneficial in treating inflammatory diseases.
Study on Cancer Cell Lines
In a study conducted by Bouabdallah et al., several pyrazole derivatives were screened against various cancer cell lines, including MCF7 and HepG2. This compound demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer agents .
Mechanistic Insights
A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-xL. This was evidenced by increased levels of cleaved PARP in treated cells compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
